2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide
Overview
Description
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide is a synthetic organic compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.79 g/mol This compound is characterized by the presence of a chloroacetamide group attached to a cyclopentyl ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 2,3-dihydro-1,4-benzodioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the cyclopentyl ring: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Introduction of the chloroacetamide group: This step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of corresponding amides and thioamides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the benzodioxin moiety.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylacetamide: This compound has a similar structure but with a methyl group instead of an acetamide group.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide: This compound features a methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-10-14(18)17-15(5-1-2-6-15)11-3-4-12-13(9-11)20-8-7-19-12/h3-4,9H,1-2,5-8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQITPDBXONGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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